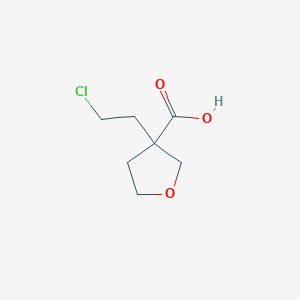

3-(2-Chloroethyl)oxolane-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloroethyl)oxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c8-3-1-7(6(9)10)2-4-11-5-7/h1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPAXYNFVDWGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CCCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 2 Chloroethyl Oxolane 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

Esterification of 3-(2-Chloroethyl)oxolane-3-carboxylic acid can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.orgjackwestin.com To favor the formation of the ester product, the alcohol is often used in excess, or water is removed from the reaction mixture as it forms. researchgate.net

The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol nucleophile. jackwestin.com A variety of primary and secondary alcohols can be used, leading to a diverse range of ester derivatives.

Table 1: Representative Esterification Reactions

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 3-(2-chloroethyl)oxolane-3-carboxylate |

| Ethanol | HCl | Ethyl 3-(2-chloroethyl)oxolane-3-carboxylate |

| Isopropanol | H₂SO₄ | Isopropyl 3-(2-chloroethyl)oxolane-3-carboxylate |

| Benzyl alcohol | TsOH | Benzyl 3-(2-chloroethyl)oxolane-3-carboxylate |

This table illustrates potential esterification products based on common laboratory reagents and established Fischer esterification principles.

The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient due to the acid-base reaction that forms a highly unreactive carboxylate salt. jackwestin.comresearchgate.net Therefore, the synthesis of amides from this compound requires the use of coupling reagents to activate the carboxyl group. researchgate.netlibretexts.org

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to form an active ester intermediate that readily reacts with the amine. libretexts.orgmdpi.com This methodology is fundamental in peptide synthesis and can be applied to couple the title compound with various primary and secondary amines, or even amino acid esters, to produce peptide coupling analogs. nih.govgoogle.com The synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, a structurally similar core, often involves such amidation steps. e3s-conferences.org

Table 2: Amidation Reactions Using Coupling Agents

| Amine | Coupling Agent | Product |

|---|---|---|

| Ammonia | EDC/NHS | 3-(2-Chloroethyl)oxolane-3-carboxamide |

| Aniline | DCC | N-phenyl-3-(2-chloroethyl)oxolane-3-carboxamide |

| Diethylamine | HATU/DIPEA | N,N-diethyl-3-(2-chloroethyl)oxolane-3-carboxamide |

| Glycine methyl ester | EDC/HOBt | Methyl 2-((3-(2-chloroethyl)oxolane-3-carbonyl)amino)acetate |

This table presents plausible amidation products, illustrating the versatility of modern coupling methods applied to the target carboxylic acid.

The carboxylic acid functionality can be reduced to a primary alcohol, yielding (3-(2-chloroethyl)oxolan-3-yl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. researchgate.net

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. The mechanism involves the initial deprotonation of the carboxylic acid, followed by nucleophilic attack of hydride ions. mdpi.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids in the presence of other functional groups like esters.

Transformations Involving the Chloroethyl Group

The chloroethyl side chain is an alkyl halide, making it a key site for nucleophilic substitution and elimination reactions. The chlorine atom serves as a good leaving group, enabling the introduction of a wide variety of other functional groups.

The carbon atom bonded to the chlorine is a primary carbon, suggesting that nucleophilic substitution reactions will proceed predominantly through an Sₙ2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

A wide array of nucleophiles can displace the chloride ion. For instance, reaction with sodium azide (B81097) (NaN₃) would yield 3-(2-azidoethyl)oxolane-3-carboxylic acid, while reaction with cyanide (e.g., NaCN) would lead to chain extension. Treatment with amines can introduce amino groups, a key step in the synthesis of analogs like 3-amino-tetrahydrofuran-3-carboxylic acid derivatives. e3s-conferences.org Intramolecular substitution is also a possibility; for example, under basic conditions, the carboxylate anion could potentially attack the chloroethyl chain to form a spiro-lactone, although this 5-exo-tet cyclization might be slow.

Table 3: Nucleophilic Substitution Products

| Nucleophile (Reagent) | Reaction Type | Product |

|---|---|---|

| Hydroxide (B78521) (NaOH) | Sₙ2 | 3-(2-Hydroxyethyl)oxolane-3-carboxylic acid |

| Azide (NaN₃) | Sₙ2 | 3-(2-Azidoethyl)oxolane-3-carboxylic acid |

| Iodide (NaI) | Sₙ2 (Finkelstein) | 3-(2-Iodoethyl)oxolane-3-carboxylic acid |

| Ammonia (NH₃) | Sₙ2 | 3-(2-Aminoethyl)oxolane-3-carboxylic acid |

This table provides examples of products formed via nucleophilic substitution on the chloroethyl side chain.

When this compound or its ester derivatives are treated with a strong, non-nucleophilic base, an elimination reaction (E2 mechanism) can occur to form an alkene. This reaction, known as dehydrohalogenation, involves the removal of a proton from the carbon adjacent to the chloro-substituted carbon (β-hydrogen) and the simultaneous expulsion of the chloride leaving group.

The product of this elimination would be 3-vinyloxolane-3-carboxylic acid. Strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU) are typically used to favor elimination over substitution. The formation of vinyl esters from carboxylic acids and vinyl acetate, a related transformation, highlights the utility of vinyl groups in synthesis. google.com

Intramolecular Cyclization Reactions (e.g., to form fused ring systems or lactones)

The structure of this compound, featuring a carboxylic acid and a chloroethyl group, presents the potential for intramolecular cyclization to form lactones, which are cyclic esters. wikipedia.orgquimicaorganica.org This reaction, known as lactonization, is an intramolecular esterification of the hydroxycarboxylic acid that would be formed upon hydrolysis of the chloroethyl group. The formation of five- or six-membered lactone rings is generally favored. quimicaorganica.orgnih.gov

While specific studies on the intramolecular cyclization of this compound are not extensively detailed in the provided search results, the general principles of lactonization can be applied. The reaction would likely proceed via nucleophilic attack of the carboxylate group on the carbon atom bearing the chlorine. This process could be facilitated by a base to deprotonate the carboxylic acid, enhancing its nucleophilicity. The resulting product would be a spirocyclic lactone, where the newly formed lactone ring is fused to the oxolane ring.

The formation of fused ring systems is a common strategy in organic synthesis to build molecular complexity. researchgate.netnih.govresearchgate.net In the context of this compound, cyclization could lead to bicyclic structures containing the oxolane ring. The specific conditions required for such cyclizations, such as the choice of base, solvent, and temperature, would be crucial in determining the reaction's success and the structure of the resulting fused ring system.

Reactivity of the Oxolane Ring System

The oxolane, or tetrahydrofuran (THF), ring is a five-membered cyclic ether. nih.govebi.ac.ukwikipedia.org While generally stable, it can undergo ring-opening reactions under certain conditions. The reactivity of the oxolane ring in this compound is influenced by the substituents on the ring.

Ring Opening Reactions (e.g., acid-catalyzed, nucleophile-induced)

The oxolane ring can be cleaved under acidic conditions. researchgate.netutexas.edumdpi.com The reaction is initiated by protonation of the ether oxygen, which activates the ring for nucleophilic attack. The ring strain in oxolane is less than that of smaller cyclic ethers like oxiranes, meaning harsher conditions are often required for ring opening. researchgate.net Lewis acids can also promote the ring-opening of oxolanes by coordinating to the oxygen atom. utexas.edumdpi.comresearchgate.net

Nucleophile-induced ring opening of the oxolane ring typically requires strong nucleophiles and may be facilitated by the presence of activating groups on the ring. The regioselectivity of the ring opening would depend on the nature of the substituents and the reaction conditions. For this compound, a nucleophile could potentially attack either of the carbon atoms adjacent to the ether oxygen.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic methods.

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry plays a significant role in elucidating reaction mechanisms by modeling transition states and reaction pathways. e3s-conferences.org For the intramolecular cyclization of this compound, transition state analysis could provide insights into the geometry of the transition state and the activation energy required for the reaction. This would help in understanding the factors that control the rate and stereoselectivity of the cyclization.

Similarly, for ring-opening reactions, computational studies can model the interaction of the oxolane ring with acids or nucleophiles and map out the energy profile of the reaction. nih.gov This can help to predict the most likely pathway and the structure of the resulting products.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide experimental data on the rates of chemical reactions. researchgate.net For the transformations of this compound, determining the reaction rates under different conditions (e.g., varying temperature, concentration of reactants, or catalyst) would provide valuable information about the reaction mechanism. For instance, the rate law for the intramolecular cyclization could indicate whether the reaction is unimolecular or bimolecular and could help to elucidate the role of any catalysts or bases used.

For ring-opening reactions, kinetic studies can help to quantify the stability of the oxolane ring and the effectiveness of different catalysts or nucleophiles in promoting the reaction. researchgate.net By measuring the rate of disappearance of the starting material and the appearance of the product over time, the rate constant for the reaction can be determined.

Derivatization and Analogue Generation of 3 2 Chloroethyl Oxolane 3 Carboxylic Acid

Synthesis of Carboxylic Acid Derivatives (e.g., amides, esters, anhydrides)

The carboxylic acid group is a primary site for derivatization, readily converted into a range of functional groups such as amides, esters, and anhydrides. These transformations are fundamental in organic synthesis and medicinal chemistry.

Amides: Amide synthesis from 3-(2-chloroethyl)oxolane-3-carboxylic acid can be achieved through various modern and classical methods. Direct amidation, which avoids the pre-activation of the carboxylic acid, is often preferred. One effective reagent for this is tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which facilitates the coupling of a wide range of carboxylic acids and amines under mild conditions. organic-chemistry.orgnih.gov This method is operationally simple and often allows for product purification through simple filtration without the need for aqueous workup or chromatography. nih.gov Another approach involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618), which act as activating agents for the carboxylic acid, enabling its conversion to amides at room temperature with good to excellent yields. researchgate.net For specific applications, catalysts such as zinc chloride (ZnCl₂) can be used to synthesize amides directly from carboxylic acids and hydrazines. rsc.org

Esters: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-controlled reaction involves treating this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), typically with heating. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The alcohol is often used in excess or as the solvent to drive the equilibrium toward the ester product. masterorganicchemistry.com Beyond this classical method, numerous other protocols exist. Peptide coupling reagents like TBTU, TATU, or COMU can be used for ester synthesis at room temperature. organic-chemistry.org Solid-acid catalysts, such as silica (B1680970) chloride or phenolsulfonic acid-formaldehyde (PSF) resins, offer a heterogeneous catalysis approach that can simplify product purification. organic-chemistry.org

Anhydrides: Symmetric carboxylic anhydrides can be prepared from this compound via dehydration coupling. A highly efficient system for this transformation involves the use of triphenylphosphine oxide and oxalyl chloride. nih.gov This method generates a reactive acyl phosphonium chloride intermediate that promotes the activation and subsequent coupling of the carboxylic acid under mild and neutral conditions. nih.gov Other dehydrating agents like thionyl chloride and phosphorus pentoxide are also commonly employed for anhydride (B1165640) synthesis. researchgate.net

| Derivative | Method | Key Reagents/Catalysts | General Conditions |

|---|---|---|---|

| Amides | Direct Amidation | B(OCH₂CF₃)₃; Amines | MeCN, 80-100 °C nih.gov |

| Amides | In-situ Phosphonium Salt Activation | PPh₃, N-chlorophthalimide, Amines | Room Temperature researchgate.net |

| Esters | Fischer-Speier Esterification | Alcohol, H₂SO₄ (cat.) | Heat, Excess Alcohol masterorganicchemistry.commasterorganicchemistry.com |

| Esters | Peptide Coupling Reagents | TBTU, TATU, or COMU; Alcohol, Base | Room Temperature organic-chemistry.org |

| Anhydrides | Dehydration Coupling | Triphenylphosphine Oxide, Oxalyl Chloride | Mild, Neutral nih.gov |

Modifications of the Chloroethyl Side Chain

The chloroethyl side chain offers a reactive handle for introducing structural diversity through nucleophilic substitution or chain modifications.

Substitution of Chlorine with Other Halogens or Pseudohalogens

The chlorine atom on the ethyl side chain can be readily displaced by various nucleophiles in Sₙ2 reactions. A common transformation is the conversion of the alkyl chloride to an alkyl azide (B81097), a versatile pseudohalogen. This can be achieved by treating the substrate with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). rsc.orgekb.eg Acyl azides can also be synthesized directly from the carboxylic acid using reagents like trichloroacetonitrile, triphenylphosphine, and sodium azide. organic-chemistry.org These azide derivatives are valuable intermediates, for instance, in the synthesis of triazoles via "click" chemistry or amines via reduction. nih.gov

Substitution with other halogens, such as bromide or iodide, can be accomplished through the Finkelstein reaction, which involves treating the chloro-derivative with an excess of a metal halide salt (e.g., NaI, KBr) in a solvent like acetone. This equilibrium reaction is driven by the precipitation of the less soluble sodium chloride.

| Entering Group | Reagent | Product Functional Group | Reaction Type |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide | Sₙ2 rsc.orgekb.eg |

| Iodide (I⁻) | Sodium Iodide (NaI) | Alkyl Iodide | Finkelstein Reaction |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | Sₙ2 docbrown.info |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol | Sₙ2 docbrown.info |

| Alkoxide (RO⁻) | Sodium Alkoxide (NaOR) | Ether | Williamson Ether Synthesis |

Alkyl Chain Elongation or Shortening

Modifying the length of the two-carbon side chain is a more complex synthetic challenge. Chain elongation can be envisioned through a multi-step sequence. For example, substitution of the chloride with cyanide yields a nitrile, which can then be hydrolyzed to a carboxylic acid. docbrown.info This new carboxylic acid provides a handle for further chain extension reactions. Alternatively, the chloride could be converted into an organometallic reagent (e.g., a Grignard reagent, though this may be challenging) for coupling with electrophiles.

Chain shortening is synthetically demanding and would likely require an oxidation-based strategy, which could be complicated by the presence of other functional groups in the molecule.

Introduction of Heteroatoms into the Side Chain

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the side chain is readily accomplished via nucleophilic substitution of the chloride. This is one of the most common modifications for this type of substrate.

Nitrogen can be introduced by reaction with ammonia, primary, or secondary amines to yield the corresponding primary, secondary, or tertiary amines.

Oxygen can be introduced by reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) in a Williamson ether synthesis to form ethers. Reaction with hydroxide (OH⁻) yields the corresponding alcohol. docbrown.info

Sulfur can be introduced using thiols or thiophenols in the presence of a base to generate thioethers (sulfides).

These reactions significantly expand the chemical space accessible from the parent compound, allowing for the introduction of a wide array of functionalities.

Functionalization of the Oxolane Ring (e.g., substitution at various ring positions)

The oxolane (tetrahydrofuran) ring is a relatively inert saturated heterocycle, making its direct functionalization challenging. acs.org However, modern synthetic methods provide potential pathways for its modification.

One powerful strategy is the direct C-H functionalization of saturated rings. organic-chemistry.org Palladium-catalyzed C–H activation, for instance, has been used for the transannular arylation of cycloalkane carboxylic acids. researchgate.net Adapting such a methodology could potentially allow for the introduction of aryl or other groups at the C2 or C4 positions of the oxolane ring, guided by the carboxylic acid functionality.

Another approach involves the synthesis of pre-functionalized oxolane rings. This can be achieved by starting from acyclic precursors or other cyclic systems. For example, substituted oxolane derivatives can be synthesized from precursors like 2-deoxy-D-ribose through reduction and cyclization. nih.gov Ring-expansion reactions of smaller heterocycles, such as oxetanes, can also provide access to functionalized tetrahydrofurans under photochemical or catalytic conditions. acs.orgrsc.org While not a direct modification of the parent compound, these methods are key for generating analogues with substitutions on the heterocyclic core. Ring-opening reactions of the tetrahydrofuran (B95107) ring, often promoted by Lewis acids, can also serve as an entry point to linear structures that can be modified and subsequently re-cyclized to form substituted oxolanes. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on 3 2 Chloroethyl Oxolane 3 Carboxylic Acid

Conformational Analysis and Energetic Profiles

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of 3-(2-Chloroethyl)oxolane-3-carboxylic acid involves identifying the stable arrangements of its atoms (conformers) and determining their relative energies. The central oxolane ring, a five-membered heterocycle, is not planar and typically adopts puckered conformations, such as the envelope and twist forms, to alleviate angular and torsional strain. utdallas.eduiscnagpur.ac.in

The substituents at the C3 position, a carboxylic acid group and a 2-chloroethyl group, significantly influence the conformational landscape. The relative orientations of these substituents, whether axial or equatorial-like in the puckered ring, lead to different conformers with distinct energy levels. libretexts.orglibretexts.org Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the geometries and energies of these conformers.

An energetic profile can be constructed by mapping the potential energy surface as a function of key dihedral angles. This profile reveals the energy barriers between different conformations and identifies the global minimum energy structure, which is the most populated conformer at thermal equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C2-C3-C4) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Equatorial-like COOH) | 35.2 | 0.00 |

| B (Axial-like COOH) | -34.8 | 1.85 |

| C (Twist) | 15.1 | 0.95 |

Note: Data are hypothetical and for illustrative purposes.

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. libretexts.org For this compound, MO calculations can elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. rasayanjournal.co.in

The distribution of these orbitals across the molecule can pinpoint reactive sites. For instance, the HOMO might be localized on the oxygen atom of the carboxylic acid, suggesting it as a site for electrophilic attack. Conversely, the LUMO could be centered on the carbon atom bonded to the chlorine, indicating a potential site for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.87 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 8.64 |

Note: Data are hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Mechanistic Elucidation

Computational chemistry is instrumental in modeling reaction pathways and elucidating reaction mechanisms. For this compound, potential reactions include ring-opening of the oxolane moiety or substitution of the chloro group. Theoretical models can map the potential energy surface of a reaction, identifying transition states and intermediates. arxiv.orgnih.govarxiv.org

For a nucleophilic substitution reaction at the chloroethyl side chain, computational models can help distinguish between an S_N1 and S_N2 mechanism by calculating the energies of the respective intermediates and transition states. Similarly, for acid-catalyzed ring-opening, the protonation site and the subsequent bond-breaking steps can be modeled to determine the most favorable pathway.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. These computational insights provide a detailed, atomic-level understanding of the reaction mechanism that can be difficult to obtain through experimental means alone. pnnl.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. asrjetsjournal.orgresearchgate.nethakon-art.com These descriptors are often calculated using DFT. For this compound, several descriptors can provide valuable information:

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global index that measures the electrophilic character of a molecule.

These descriptors can be used in quantitative structure-activity relationship (QSAR) studies to correlate the molecular structure with its chemical or biological activity. asrjetsjournal.org By comparing the descriptors of this compound with those of other known compounds, its potential reactivity and behavior can be predicted.

Table 3: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value |

|---|---|

| Ionization Potential (I) (eV) | 9.87 |

| Electron Affinity (A) (eV) | 1.23 |

| Electronegativity (χ) (eV) | 5.55 |

| Chemical Hardness (η) (eV) | 4.32 |

| Electrophilicity Index (ω) | 3.57 |

Note: Data are hypothetical and for illustrative purposes.

Advanced Methodologies for Characterization and Analysis Beyond Basic Identification

Chirality Assessment Techniques (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

The molecule 3-(2-Chloroethyl)oxolane-3-carboxylic acid possesses a chiral center at the C3 position of the oxolane ring. Therefore, it can exist as two enantiomers. The absolute configuration of these enantiomers could be determined using chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.gov

In a typical study, the experimental ECD and/or VCD spectra of an enantiomerically enriched sample would be recorded. Concurrently, quantum chemical calculations would be performed to predict the theoretical spectra for both the (R) and (S) configurations. A comparison between the experimental and the calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. nih.gov

However, no studies applying ECD or VCD for the chirality assessment of this compound have been reported in the accessible literature.

Advanced Crystallographic Studies (e.g., co-crystals, polymorphs, if applicable)

Advanced crystallographic studies investigate the solid-state forms of a compound, such as polymorphs (different crystal structures of the same compound) and co-crystals (crystalline structures containing the target molecule and a co-former in a stoichiometric ratio). researchgate.nettbzmed.ac.ir These different solid forms can significantly impact the physicochemical properties of a substance, including solubility, stability, and melting point. nih.govdntb.gov.ua

The investigation for polymorphs of this compound would involve crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates). researchgate.net Similarly, the formation of co-crystals would be explored by combining the target compound with various pharmaceutically acceptable co-formers. tbzmed.ac.ir The resulting crystalline materials would be analyzed using techniques like X-ray diffraction (XRD) to determine their crystal structures.

A search of crystallographic databases and the scientific literature did not yield any reports on the polymorphs or co-crystals of this compound.

Mechanistic Spectroscopic Probes (e.g., in situ IR, stopped-flow NMR for reaction kinetics)

Mechanistic spectroscopic probes are powerful tools for studying the kinetics and mechanisms of chemical reactions in real-time. Techniques like in situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy can monitor the concentration of reactants, intermediates, and products throughout a reaction by tracking their characteristic vibrational bands. rsc.org This provides valuable data for determining reaction rates and elucidating reaction pathways.

For very fast reactions, stopped-flow Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. ed.ac.ukbeilstein-journals.org This method involves the rapid mixing of reactants followed by the immediate acquisition of NMR spectra, allowing for the observation of transient species and the measurement of kinetic parameters on a sub-second timescale. ed.ac.uk

Despite the utility of these techniques for understanding reactions involving carboxylic acids and chloroethyl groups, no published studies were found that utilize in situ IR, stopped-flow NMR, or other mechanistic spectroscopic probes to investigate the reaction kinetics or mechanisms of this compound.

Applications and Emerging Research Directions for 3 2 Chloroethyl Oxolane 3 Carboxylic Acid and Its Derivatives

Role as a Synthetic Building Block in Complex Molecule Synthesis

The molecular architecture of 3-(2-Chloroethyl)oxolane-3-carboxylic acid makes it a prime candidate for use as a versatile building block in the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

The tetrahydrofuran (B95107) (oxolane) ring is a common structural feature in a vast array of biologically active natural products. nih.govwikipedia.org These include lignans (B1203133), acetogenins, and polyether ionophores, which exhibit a wide range of biological activities such as antitumor, antimicrobial, and antiviral properties. nih.gov The carboxylic acid functionality of this compound provides a convenient handle for elaboration into more complex structures, making it a potential precursor for the synthesis of novel analogs of these natural products. nbinno.com

The chloroethyl group can be converted to other functionalities, such as an amino group, which is present in various bioactive tetrahydrofuran-3-carboxylic acid derivatives. For example, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been investigated for their medicinal properties. google.com The synthesis of such compounds often involves the use of functionalized tetrahydrofuran precursors. google.com

Table 1: Potential Bioactive Scaffolds Derivable from this compound

| Precursor | Potential Bioactive Scaffold | Key Transformation |

| This compound | 3-Amino-tetrahydrofuran-3-carboxylic acid derivatives | Nucleophilic substitution of the chloride |

| This compound | Lactone-containing compounds | Intramolecular cyclization |

| This compound | Ester and amide derivatives | Carboxylic acid activation and coupling |

This table is illustrative and based on the known reactivity of the functional groups.

The unique combination of functional groups in this compound makes it a valuable intermediate for the synthesis of specialty chemicals. Tetrahydrofuran and its derivatives are widely used as industrial solvents and in the production of various polymers and resins. riverlandtrading.comsolventis.net The carboxylic acid and chloroethyl groups offer points for modification to create tailored molecules for specific applications, such as in coatings, adhesives, and pharmaceuticals. riverlandtrading.comsolventis.net

The chloroethyl group, in particular, is a reactive handle that can participate in a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. guidechem.com This versatility is crucial for the synthesis of specialty intermediates used in the fine chemical industry. google.com

Potential in Material Science Applications (e.g., polymer monomers, supramolecular assemblies)

The structure of this compound suggests its potential utility in the field of material science, particularly in the development of novel polymers and supramolecular assemblies.

The oxolane ring can undergo ring-opening polymerization in the presence of strong acids to form poly(tetramethylene ether) glycol (PTMEG), a key component in the production of elastomeric polyurethane fibers like spandex. wikipedia.org The presence of the carboxylic acid and chloroethyl substituents on the oxolane ring could lead to the formation of functionalized polymers with unique properties. For instance, the carboxylic acid group could enhance hydrophilicity or provide sites for cross-linking, while the chloroethyl group could be used for post-polymerization modification. Cationic ring-opening polymerization is a common method for polymerizing cyclic ethers like oxolanes. researchgate.netaston.ac.uk

Furthermore, the molecule's ability to form hydrogen bonds through its carboxylic acid group, and potentially engage in other non-covalent interactions, makes it a candidate for the construction of supramolecular assemblies. researchgate.nettaylorandfrancis.com These ordered structures, formed through the self-assembly of molecular building blocks, have applications in areas such as drug delivery, sensing, and catalysis. taylorandfrancis.commdpi.com

Catalytic Applications (e.g., ligand precursors, organocatalysts)

While direct catalytic applications of this compound have not been reported, its structure suggests potential as a precursor for catalysts.

The oxolane oxygen and the carboxylic acid group could act as coordination sites for metal ions, making its derivatives potential ligands for transition metal catalysts. The synthesis of functionalized tetrahydrofurans is an active area of research for developing new ligands and organocatalysts. organic-chemistry.orgresearchgate.net For example, tetrahydrofuran derivatives have been used in asymmetric catalysis. nih.gov

The rigid tetrahydrofuran scaffold, combined with the functional handles, could be utilized to synthesize chiral organocatalysts. Organocatalysis, which uses small organic molecules to catalyze chemical reactions, is a rapidly growing field in green chemistry. rsc.org The development of new organocatalysts based on readily accessible building blocks is of significant interest.

Environmental Chemistry Considerations (e.g., degradation pathways)

The environmental fate of this compound is an important consideration due to the presence of a chlorinated substituent. Chlorinated organic compounds can be persistent in the environment and may have toxic effects. wikipedia.orgacs.org

The biodegradation of tetrahydrofuran itself has been studied, and it is known to be degradable by certain microorganisms. encyclopedia.pubnih.govethz.ch The degradation pathway often involves an initial hydroxylation of the ring followed by ring cleavage. ethz.chnih.gov The presence of the chloroethyl and carboxylic acid groups would likely influence the biodegradability of the molecule. The degradation of substituted dibenzofurans, for instance, is affected by the nature and position of the substituents. researchgate.net

Chlorinated organic compounds can also undergo degradation through various chemical and photochemical processes in the environment. scispace.com The study of the degradation pathways of this compound would be crucial to assess its environmental impact. researchgate.netnih.gov

Future Perspectives and Unexplored Research Avenues

The potential of this compound remains largely untapped, offering a fertile ground for future research. Key areas for exploration include:

Development of Efficient Synthetic Routes: Establishing a scalable and cost-effective synthesis for this compound is the first step towards unlocking its potential.

Exploration of its Role in Bioactive Molecule Synthesis: A systematic investigation into its use as a precursor for novel analogs of natural products and other bioactive compounds could lead to the discovery of new therapeutic agents.

Polymer Chemistry: The synthesis and characterization of polymers derived from this compound could yield new materials with tailored properties for various applications.

Catalysis: The design and synthesis of novel ligands and organocatalysts based on this scaffold could open up new possibilities in asymmetric synthesis and other catalytic transformations.

Environmental Studies: A thorough investigation of its biodegradability and environmental fate is essential to ensure its safe and sustainable use.

Conclusion and Outlook

Summary of Key Academic Contributions and Chemical Insights

As of this writing, there is a notable lack of specific academic publications focusing on 3-(2-Chloroethyl)oxolane-3-carboxylic acid. Consequently, the primary contribution of this article is the systematic outlining of its probable chemical nature. The key chemical insights are derived from its hybrid structure, which includes a stable oxolane (tetrahydrofuran) ring, a reactive carboxylic acid group, and a functional chloroethyl side chain.

The presence of these distinct functional groups suggests a molecule with versatile reactivity. The carboxylic acid function is predicted to undergo typical reactions such as esterification, amidation, and reduction. The terminal chlorine atom on the ethyl side chain presents a site for nucleophilic substitution, allowing for the introduction of a wide array of other functional groups. The tetrahydrofuran (B95107) ring is anticipated to be relatively stable, providing a robust scaffold for chemical modifications. This combination of features makes it a potentially valuable, yet underexplored, building block in synthetic chemistry.

Identification of Remaining Knowledge Gaps and Challenges

The most significant knowledge gap is the absence of published experimental data for this compound. This encompasses all aspects of its chemistry, from a confirmed synthesis to its physical and chemical properties, and any potential biological activity.

Key unanswered questions and challenges include:

Validated Synthetic Routes: While plausible synthetic strategies can be proposed, an optimized and validated method for its preparation has not been reported. Challenges may lie in achieving good yields and preventing side reactions, such as intramolecular cyclization.

Physicochemical Properties: There is no experimental data on its melting point, boiling point, solubility, or spectroscopic characteristics (NMR, IR, Mass Spectrometry).

Chemical Reactivity: The predicted reactivity of the functional groups needs to be experimentally verified. The interplay between the carboxylic acid and the chloroethyl group under various reaction conditions is unknown.

Stereochemistry: The synthesis of this compound could result in a racemic mixture. The separation of enantiomers and the study of their individual properties have not been explored.

Biological Activity and Toxicity: There is no information regarding the compound's biological effects or its toxicity profile.

Future Research Trajectories and Potential Innovations for the Compound's Chemistry

The lack of existing research presents a clear opportunity for future investigation. The following trajectories could lead to novel discoveries and applications:

Development of an Efficient Synthesis: The primary focus of future research should be the development of a reliable and scalable synthesis of this compound. This would be the gateway to all further studies.

Thorough Characterization: Once synthesized, the compound must be fully characterized using modern analytical techniques to establish a definitive set of its physical and chemical properties.

Exploration of its Reactivity: A systematic study of its reactivity would be crucial. This could involve exploring its use in nucleophilic substitution reactions at the chloroethyl group and derivatization of the carboxylic acid. The potential for the chloroethyl group to act as a precursor to a vinyl group or other functionalities could also be investigated.

Medicinal Chemistry Applications: Given its structure, this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. The tetrahydrofuran ring is a common motif in many biologically active compounds. google.com The chloroethyl group can be used to link the molecule to other pharmacophores.

Materials Science: The bifunctional nature of this molecule could be exploited in polymer chemistry. For instance, it could potentially be used as a monomer or a cross-linking agent to create new polymers with unique properties.

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Chloroethyl)oxolane-3-carboxylic acid to achieve high purity?

- Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature (70–80°C for analogous reactions), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reagents. For example, coupling reactions involving chloroethyl groups may require careful monitoring of nucleophilic substitution steps to minimize side products. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical, as evidenced by purity levels of 95% in similar oxolane-carboxylic acid derivatives .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the chloroethyl substitution pattern and oxolane ring integrity.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity, with UV detection at 210–254 nm.

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight (e.g., CHClO: theoretical 176.02 g/mol).

Physicochemical data from structurally related compounds, such as tetrahydrofuran-3-carboxylic acid (refractive index ~1.46, boiling point ~210°C), can guide method development .

Q. What are the critical parameters to control during purification to prevent decomposition of this compound?

- Methodological Answer :

- Temperature : Avoid prolonged exposure to >60°C during solvent evaporation.

- pH : Maintain mildly acidic conditions (pH 4–6) to stabilize the carboxylic acid group.

- Light and Moisture : Store intermediates under inert gas (N) and use anhydrous solvents to prevent hydrolysis of the chloroethyl group.

Contaminants like unreacted starting materials or oxidation byproducts (e.g., carboxylic acid dimers) should be monitored via TLC .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the reactivity of the oxolane-3-carboxylic acid core in nucleophilic substitution reactions?

- Methodological Answer : The chloroethyl group introduces steric hindrance and electronic effects:

- Steric Effects : The oxolane ring restricts rotational freedom, potentially directing nucleophilic attack to specific positions.

- Electronic Effects : The electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent carbon, favoring S2 mechanisms.

Computational modeling (DFT) can predict reaction pathways, while kinetic studies (e.g., varying nucleophile concentrations) validate mechanistic hypotheses .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Repeat Experiments : Ensure consistent reaction conditions (e.g., degassed solvents, controlled humidity).

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation.

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values to identify misassignments.

For example, unexpected peaks in C NMR might arise from rotamers or tautomers, requiring variable-temperature NMR studies .

Q. How can computational chemistry predict the physicochemical properties of this compound?

- Methodological Answer :

- pKa Estimation : Use QSPR models or DFT calculations (e.g., Gaussian09 with SMD solvation) to predict acidity. Chloroethyl groups likely lower the pKa compared to non-halogenated analogs (e.g., acetic acid pKa = 4.76 vs. chloroacetic acid = 2.86) .

- Solubility and LogP : Molecular dynamics simulations (e.g., GROMACS) can estimate partition coefficients and solubility in organic/aqueous phases.

Validation via experimental measurements (e.g., shake-flask method for LogP) ensures model accuracy .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in literature for chloroethyl-substituted carboxylic acids?

- Methodological Answer :

- Contextualize Conditions : Compare solvent systems, catalysts, and temperatures used in conflicting studies. For example, aqueous ethanolic NaHCO at 70–80°C promotes coupling reactions in quinolines but may degrade oxolane rings .

- Systematic Variation : Design a matrix of experiments (e.g., DoE) to isolate variables like pH or chloride concentration.

- Mechanistic Probes : Use isotopic labeling (O, H) or trapping agents to identify intermediates and clarify pathways .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.